N-[Cyano(phenyl)methyl]-N-ethylurea
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Overview
Description
N-[Cyano(phenyl)methyl]-N-ethylurea is an organic compound that belongs to the class of urea derivatives It features a cyano group (–CN) attached to a phenyl ring, which is further connected to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano(phenyl)methyl]-N-ethylurea typically involves the reaction of N-ethylurea with a cyano-substituted benzyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the urea attacks the electrophilic carbon of the benzyl halide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano(phenyl)methyl]-N-ethylurea can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[Cyano(phenyl)methyl]-N-ethylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[Cyano(phenyl)methyl]-N-ethylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can result in inhibition or activation of specific biological functions.
Comparison with Similar Compounds
Similar Compounds
N-[Cyano(phenyl)methyl]-N-methylurea: Similar structure but with a methyl group instead of an ethyl group.
N-[Cyano(phenyl)methyl]-N-phenylurea: Similar structure but with a phenyl group instead of an ethyl group.
N-[Cyano(phenyl)methyl]-N-isopropylurea: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
N-[Cyano(phenyl)methyl]-N-ethylurea is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance the compound’s lipophilicity, affecting its solubility and membrane permeability. Additionally, the specific arrangement of functional groups can lead to distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
88169-80-6 |
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Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
1-[cyano(phenyl)methyl]-1-ethylurea |
InChI |
InChI=1S/C11H13N3O/c1-2-14(11(13)15)10(8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H2,13,15) |
InChI Key |
PQJUJWISWWLBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C#N)C1=CC=CC=C1)C(=O)N |
Origin of Product |
United States |
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